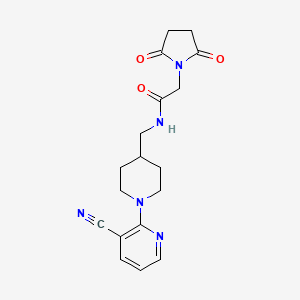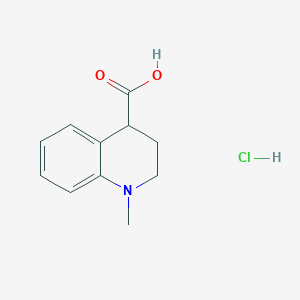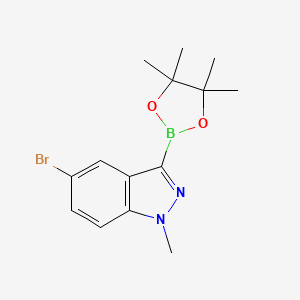![molecular formula C20H18N2O5S2 B2765325 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868676-32-8](/img/structure/B2765325.png)
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C20H18N2O5S2 and its molecular weight is 430.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Applications
Research indicates that derivatives of the mentioned compound have shown promising results in combating bacterial and fungal strains. For instance, compounds synthesized from substituted 2-aminobenzothiazoles demonstrated significant antibacterial activity against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, certain compounds exhibited potent antifungal activity against Candida albicans, suggesting their potential as new antimicrobial agents (Rao et al., 2019).
Anticonvulsant Effects
Further studies on heterocyclic compounds containing a sulfonamide thiazole moiety showed anticonvulsant activity. Some synthesized compounds were effective in protecting against picrotoxin-induced convulsions, highlighting their potential as anticonvulsant agents (Farag et al., 2012).
Enzyme Inhibition for Therapeutic Applications
The enzyme inhibitory potential of newly synthesized sulfonamides bearing benzodioxane and acetamide moieties was investigated. These compounds were tested against α-glucosidase and acetylcholinesterase (AChE), with most exhibiting substantial inhibitory activity. This suggests their utility in managing conditions like diabetes and Alzheimer's disease through enzyme inhibition (Abbasi et al., 2019).
Antimicrobial Activity Enhancement via Microwave-Assisted Synthesis
A study employing microwave irradiation for the synthesis of derivatives demonstrated an increase in reaction rates and yields. The synthesized compounds showed significant antibacterial and antifungal activities, which underscores the potential of microwave-assisted synthesis in developing efficient antimicrobial agents (Raval et al., 2012).
Antiproliferative and Tubulin Targeting
Derivatives with the dibenzothiazine core were investigated for their antiproliferative activity against tumor cell lines. Compounds targeting tubulin dynamics showed promising activity, suggesting their potential in cancer therapy (Guerra et al., 2021).
Psychotropic, Anti-inflammatory, and Cytotoxic Activities
The synthesis and characterization of new derivatives have revealed their potential in exhibiting psychotropic, anti-inflammatory, and selective cytotoxic effects. These activities indicate the broad therapeutic potential of these compounds across various biomedical applications (Zablotskaya et al., 2013).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-19(8-11-29(24,25)15-4-2-1-3-5-15)22-20-21-16(13-28-20)14-6-7-17-18(12-14)27-10-9-26-17/h1-7,12-13H,8-11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRBWVZUESIWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-3-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2765243.png)

![3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole](/img/structure/B2765247.png)
![5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile](/img/structure/B2765248.png)

![2-(4-Methoxyphenyl)spiro[oxirane3,2'-{1'-indanone}]](/img/structure/B2765250.png)

![N-(3-fluorobenzyl)-4-{[3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2765253.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3,5-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2765256.png)
![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide](/img/structure/B2765257.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2765259.png)
![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2765260.png)
![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765261.png)